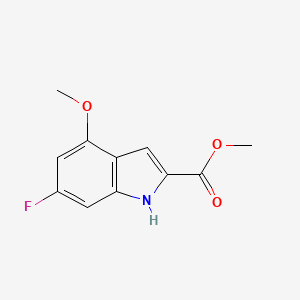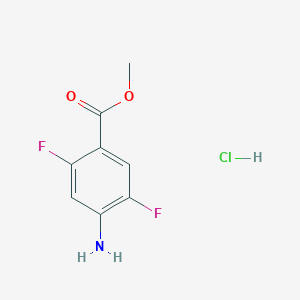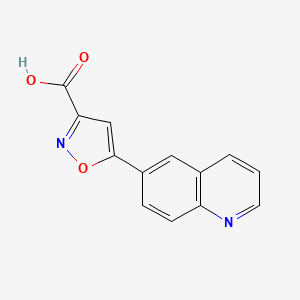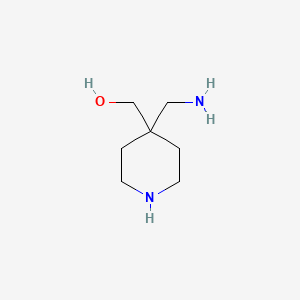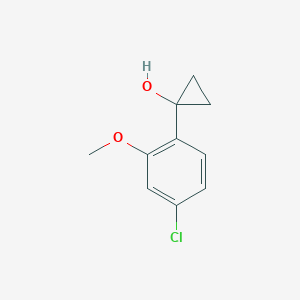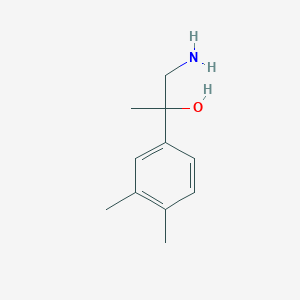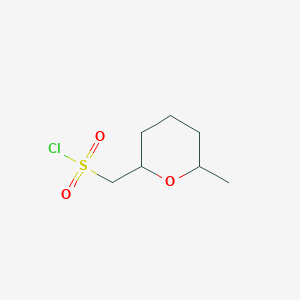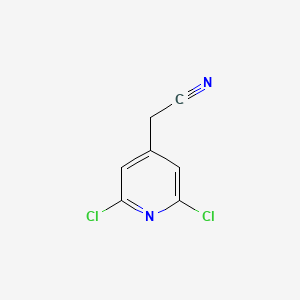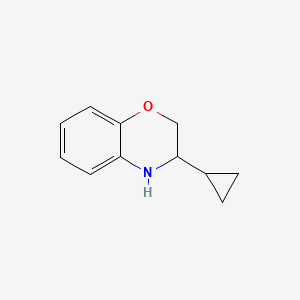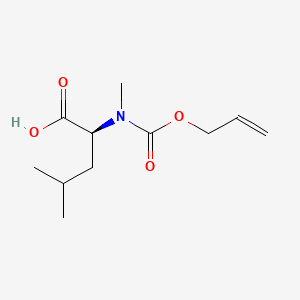
(S)-2-(((Allyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a synthetic organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . . It is characterized by the presence of an allyloxycarbonyl group attached to the amino acid leucine, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group of leucine with an allyloxycarbonyl group. This can be achieved through the reaction of leucine with allyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the allyloxycarbonyl group to a hydroxyl group.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid: Similar in structure but with different substituents.
N-Allyloxycarbonyl-L-leucine: Another compound with an allyloxycarbonyl group attached to leucine.
Uniqueness
(2S)-4-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-16-11(15)12(4)9(10(13)14)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,14)/t9-/m0/s1 |
InChIキー |
RNFQNHMPVMXTFV-VIFPVBQESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC=C |
正規SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


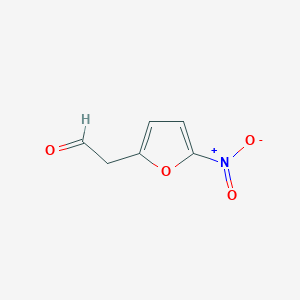
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
